BenchChemオンラインストアへようこそ!

H-VAL-VAL-PHE-OH

Amyloid Beta Peptide Aggregation Neurodegeneration

H-Val-Val-Phe-OH (VVF) is a precisely defined, fully synthetic tripeptide, not a crude mixture. Its exact sequence (Val-Val-Phe) is critical for studies of Aβ aggregation nucleation, protease P3 specificity, and hydrophobic self-assembly. Substitution with dipeptides or reverse sequences invalidates experimental results. This product ensures reproducible, publication-ready data. For research use only; not for diagnostic or therapeutic applications.

Molecular Formula C19H29N3O4
Molecular Weight 363.45
CAS No. 153247-47-3
Cat. No. B1149832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-VAL-VAL-PHE-OH
CAS153247-47-3
SynonymsH-VAL-VAL-PHE-OH
Molecular FormulaC19H29N3O4
Molecular Weight363.45
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Val-Val-Phe-OH (CAS 153247-47-3) Procurement Guide: Sourcing the Defined Tripeptide VVF


H-Val-Val-Phe-OH (CAS 153247-47-3), commonly denoted as the tripeptide VVF, is a linear, N-terminal free and C-terminal free peptide composed of L-valine, L-valine, and L-phenylalanine residues . It is a defined, low-molecular-weight (MW: 363.45 g/mol) hydrophobic peptide with the chemical formula C₁₉H₂₉N₃O₄ . This compound is primarily utilized as a research tool and a specific peptide building block in synthetic chemistry, medicinal chemistry, and biochemical studies, where the precise sequence is critical for activity or as a defined model . Unlike naturally derived peptide mixtures, H-Val-Val-Phe-OH is available as a discrete, fully characterized synthetic product, ensuring batch-to-batch consistency for reproducible experiments .

Why H-Val-Val-Phe-OH (CAS 153247-47-3) Cannot Be Replaced by Generic Valine/Phenylalanine Peptides


Selecting a peptide based solely on amino acid composition, rather than its precise sequence and length, introduces unacceptable scientific and procurement risk. The tripeptide H-Val-Val-Phe-OH (VVF) is not functionally equivalent to the dipeptide Val-Phe or its reverse sequence Phe-Val . Experimental evidence demonstrates that even a minor change in sequence—such as the addition of an N-terminal alanine to form Ala-Val-Phe—dramatically alters biological activity; in organ bath experiments, Val-Phe exhibits ACE inhibition while the tripeptide Ala-Val-Phe is inactive [1]. Furthermore, diastereomers of Val-Phe-Phe tripeptides exhibit markedly different self-assembly behaviors under physiological conditions, underscoring that stereochemistry and sequence are paramount [2]. Therefore, substituting H-Val-Val-Phe-OH with a dipeptide, a reverse sequence, or a different tripeptide will invalidate experiments predicated on its specific molecular recognition, protease substrate profile, or self-assembly properties, leading to irreproducible data and wasted resources.

Quantitative Differentiation: H-Val-Val-Phe-OH (CAS 153247-47-3) Versus Analogs in Scientific Applications


VVF Tripeptide as a Specific Core Motif in Amyloid-Beta (Aβ) Fragments

The tripeptide Val-Val-Phe (VVF) corresponds precisely to residues 18-20 of the Amyloid Beta (Aβ) peptide, a critical hydrophobic core driving aggregation in Alzheimer's disease . This specific sequence is not found in other common amyloid-forming peptides. While full-length Aβ(1-42) is complex and expensive, H-Val-Val-Phe-OH serves as the minimal, defined unit for studying the nucleation-dependent aggregation of this hydrophobic motif . Alternative tripeptides like Val-Phe-Phe (VFF) or Phe-Phe-Val (FFV) represent different aggregation-prone sequences from other proteins and cannot be interchanged for studies focused on the Aβ(18-20) core.

Amyloid Beta Peptide Aggregation Neurodegeneration

Comparison of ACE Inhibitory Activity: VVF Tripeptide vs. Val-Phe Dipeptide

The dipeptide Val-Phe, a substructure of H-Val-Val-Phe-OH, is a well-characterized angiotensin-I converting enzyme (ACE) inhibitor with a reported IC₅₀ of 9.2 μM . While direct IC₅₀ data for the isolated H-Val-Val-Phe-OH is not widely published, studies on related tripeptides like Ala-Val-Phe demonstrate that the addition of an N-terminal residue can abolish in vitro ACE inhibitory activity observed in ex vivo tissue assays [1]. This indicates that the presence of the N-terminal valine in H-Val-Val-Phe-OH is a critical structural determinant that may modulate, rather than simply retain, the activity of the Val-Phe motif.

ACE Inhibition Bioactive Peptides Antihypertensive

Sequence-Dependent Self-Assembly Propensity of Val-Phe Containing Tripeptides

The self-assembly of peptides is exquisitely sensitive to sequence and stereochemistry. The dipeptide Val-Phe has been shown to not self-assemble, in contrast to the closely related Ile-Phe which contains an additional methyl group . For tripeptides, the eight stereoisomers of Val-Phe-Phe (VFF) exhibit a wide range of self-assembly behaviors under physiological conditions, as assessed by spectroscopy and microscopy [1]. H-Val-Val-Phe-OH (VVF), with its specific arrangement of two branched hydrophobic valines followed by an aromatic phenylalanine, presents a unique hydrophobic packing interface. Its self-assembly kinetics and resulting nanostructure morphology will differ from VFF or other sequences, providing a distinct model for studying hydrophobic collapse and steric zipper formation .

Peptide Self-Assembly Hydrogels Nanomaterials

Protease Substrate Specificity: The Val-Phe Cleavage Site

The Val-Phe bond is a recognized cleavage site for several proteases. Feline immunodeficiency virus (FIV) protease, for example, shows a preference for Val at the P1' position and Phe at the P1 position [1]. While many commercial protease substrates are complex and expensive, the simple tripeptide H-Val-Val-Phe-OH provides a minimal and cost-effective scaffold for studying the specificity of proteases that act on a Val-Phe bond preceded by a valine residue [2]. Its use allows for systematic exploration of P-site specificity compared to other tripeptides like Leu-Val-Phe or Ala-Val-Phe, which would alter the P3 subsite interaction.

Protease Assays Enzyme Kinetics Substrate Profiling

High-Impact Applications for H-Val-Val-Phe-OH (CAS 153247-47-3) in Research and Industry


Defined Core Motif for Amyloid-Beta (Aβ) Aggregation Studies

Researchers investigating the nucleation of Amyloid Beta aggregation require a minimal, chemically defined model of the hydrophobic core. H-Val-Val-Phe-OH (VVF) provides the exact tripeptide sequence corresponding to Aβ residues 18-20, enabling reproducible studies of early aggregation events and screening of aggregation inhibitors without the cost and complexity of full-length Aβ(1-42) .

Structure-Activity Relationship (SAR) Studies of ACE Inhibitory Peptides

Scientists elucidating the SAR of food-derived antihypertensive peptides utilize H-Val-Val-Phe-OH as a key intermediate. By comparing its activity to that of the Val-Phe dipeptide (IC₅₀ = 9.2 μM) and the inactive tripeptide Ala-Val-Phe, researchers can precisely map the contribution of the N-terminal valine residue to in vitro potency and ex vivo functional activity in vascular assays [REFS-2, REFS-3].

Building Block for Protease Substrate Profiling and Inhibitor Design

In enzymology, H-Val-Val-Phe-OH serves as a minimal, cost-effective substrate for characterizing the P3 specificity of proteases known to cleave Val-Phe bonds, such as FIV protease [2]. Its use in fluorogenic or chromogenic assays allows for high-throughput screening of protease inhibitors and detailed kinetic analysis of enzyme-substrate interactions [3].

Model System for Peptide Self-Assembly and Nanomaterial Design

The distinct hydrophobic sequence of VVF makes it a valuable model for studying the fundamental principles of peptide self-assembly. Researchers can compare its aggregation behavior with that of non-assembling dipeptides like Val-Phe and more complex assembling tripeptides like Val-Phe-Phe to understand the role of chain length and hydrophobicity in driving nanostructure formation [REFS-6, REFS-7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for H-VAL-VAL-PHE-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.